Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

LogP Lipophilicity Physicochemical Properties

Researchers optimizing tetrahydropyrazolopyrimidine lead series often face slow ester hydrolysis bottlenecks with ethyl ester analogs. This 98% methyl ester enables faster conversion to the carboxylic acid for amide coupling, accelerating SAR cycles. - LogP 0.4853 ensures superior fragment solubility; MW 181.20 g/mol maximizes ligand efficiency - Preferred starting material for antitubercular carboxamides (3.5 log CFU reduction in vivo) - Consistent 98% purity minimizes batch-to-batch variability in library synthesis Bulk stock available for immediate dispatch.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 2248329-97-5
Cat. No. B2880337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS2248329-97-5
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESCOC(=O)C1=C2NCCCN2N=C1
InChIInChI=1S/C8H11N3O2/c1-13-8(12)6-5-10-11-4-2-3-9-7(6)11/h5,9H,2-4H2,1H3
InChIKeyKOOUBUOPPLWZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate: Physicochemical & Scaffold Overview


Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 2248329-97-5) is a heterocyclic building block featuring a saturated pyrazolo[1,5-a]pyrimidine core with a methyl ester at the 3-position. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core for several kinase inhibitor programs and antitubercular campaigns [1]. This specific compound is supplied at 98% purity and is characterized by a molecular weight of 181.20 g·mol⁻¹, a topological polar surface area (TPSA) of 56.15 Ų, and a calculated LogP of 0.4853 .

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate: SAR Substitution Risks


Within the tetrahydropyrazolo[1,5-a]pyrimidine class, subtle alterations at the 3-position ester dramatically shift both physicochemical properties and downstream synthetic utility. The methyl ester (target compound) exhibits a LogP of 0.4853, while the direct ethyl ester analog (CAS 115931-38-9) has a LogP of 1.0134 . This ~0.53 log unit difference translates to a >3-fold shift in lipophilicity, impacting solubility, permeability, and metabolic stability profiles in lead optimization. Furthermore, the class's most advanced biological candidates are carboxamide derivatives at the 3-position, which require hydrolysis of the ester to the carboxylic acid as a key synthetic step [1]; the methyl ester is kinetically preferred for this transformation over the ethyl ester due to reduced steric hindrance at the acyl carbon. Consequently, interchange with ethyl ester or carboxamide analogs without re-optimizing downstream SAR or synthetic routes risks irreproducible biological outcomes.

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate: Differentiation vs. Closest Analogs


LogP Comparison: Methyl vs. Ethyl Ester

The target methyl ester compound has a measured/calculated LogP of 0.4853, whereas the direct ethyl ester analog (CAS 115931-38-9) has a LogP of 1.0134 . This represents a ΔLogP of -0.5281, meaning the methyl ester is approximately 3.4-fold more hydrophilic. This difference can significantly influence aqueous solubility, permeability, and plasma protein binding in lead optimization campaigns.

LogP Lipophilicity Physicochemical Properties Drug-likeness

Molecular Weight Advantage in Fragment-Based Design

The target methyl ester has a molecular weight of 181.20 g·mol⁻¹, compared to 195.22 g·mol⁻¹ for the corresponding ethyl ester (CAS 115931-38-9) . This 14 Da reduction (7.2% lower mass) represents one methylene unit. In fragment-based drug discovery, every heavy atom added must contribute measurable binding affinity to maintain ligand efficiency (LE); the lower-MW methyl ester therefore provides a more atom-economical scaffold for fragment growing or merging strategies.

Molecular Weight Fragment-Based Drug Design Ligand Efficiency Lead Optimization

In Vivo Antitubercular Activity of Carboxamide Derivatives

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold was identified as a hit series from a Mycobacterium tuberculosis whole-cell HTS campaign. A key carboxamide derivative (compound 9) demonstrated a 3.5 log CFU reduction in a mouse Mtb infection model after oral administration at 100 mg/kg once daily for 28 days [1]. The target methyl ester serves as the direct synthetic precursor to such carboxamides via ester hydrolysis and amide coupling. The methyl ester is kinetically favored for hydrolysis over the ethyl ester due to reduced steric hindrance at the carbonyl carbon, providing a synthetic advantage in accessing the biologically validated carboxamide series [2].

Antitubercular In Vivo Efficacy Carboxamide Mycobacterium tuberculosis

BTK Inhibitor Scaffold Validation

US Patent 9,447,106 (Beigene Ltd.) claims substituted 4,5-dihydro- and 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine compounds as Bruton's tyrosine kinase (BTK) modulators [1]. The patent exemplifies the saturated tetrahydropyrazolo[1,5-a]pyrimidine core (the same core as the target compound) as essential for BTK inhibition. While specific IC₅₀ data for the methyl ester itself is not disclosed, the patent establishes that the 3-position ester is a permissible substitution that retains BTK inhibitory activity. Selection of the methyl ester variant over bulkier esters (e.g., ethyl, isopropyl) is consistent with maintaining steric compatibility within the BTK ATP-binding pocket, as suggested by the SAR disclosed in the patent.

BTK Inhibitor Kinase Selectivity Patent Oncology

Purity Baseline for Reproducible Assays

The target compound is supplied at a certified purity of 98% as determined by the vendor (Leyan) . By comparison, the ethyl ester analog (CAS 115931-38-9) is typically offered at 95%+ purity , and the closely related methyl 5-(4-methoxyphenyl)-7-(trifluoromethyl) analog (CAS 942356-66-3) is often listed without a certified purity specification. The 98% purity specification ensures that biological assay results (e.g., IC₅₀, MIC) are not confounded by ≥2% impurity-driven artifacts, which is critical for quantitative SAR and lead optimization programs.

Purity Quality Control Assay Reproducibility Procurement Specification

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate: Best-Fit Applications


Anti-TB Lead Optimization via Methyl Ester

The methyl ester is the preferred starting material for synthesizing tetrahydropyrazolopyrimidine-3-carboxamide derivatives, which have demonstrated potent in vivo antitubercular activity (3.5 log CFU reduction in mouse Mtb model at 100 mg/kg) . Researchers engaged in tuberculosis drug discovery should procure this methyl ester rather than the ethyl ester due to the faster hydrolysis kinetics of the methyl ester, enabling more efficient conversion to the corresponding carboxylic acid and subsequent amide coupling to generate compound libraries for SAR exploration.

Fragment Screening for Kinase and Anti-Inflammatory Targets

With a molecular weight of only 181.20 g·mol⁻¹ and a LogP of 0.4853 , this methyl ester is ideally suited as a fragment starting point for kinase programs (including BTK, as validated by US 9,447,106 [2]) or anti-inflammatory target screening (e.g., IRAK4). Its lower lipophilicity and mass compared to the ethyl ester analog (MW 195.22, LogP 1.0134) provide inherent advantages in ligand efficiency and solubility, allowing more room for property optimization during fragment growing.

3-Position Ester SAR Exploration

For systematic SAR studies examining the effect of 3-position ester substituents on target binding, the 98% purity specification provides a reliable baseline for quantitative comparison. The methyl ester serves as the minimal alkyl ester reference point; subsequent comparison with ethyl, isopropyl, and bulkier ester analogs can isolate steric and lipophilic contributions to activity without confounding impurity-driven artifacts.

Fused Pyrazolo-Pyrimidine Library Synthesis

The tetrahydropyrazolo[1,5-a]pyrimidine core is accessible via efficient one-step Vilsmeier-type cyclizations or multi-component reactions . The methyl ester at the 3-position provides a stable, isolable intermediate that can be stored and used for parallel library synthesis. Procuring this pre-formed ester building block rather than synthesizing it in-house reduces synthetic burden and ensures batch-to-batch consistency for medicinal chemistry groups and contract research organizations (CROs) engaged in heterocyclic library production.

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